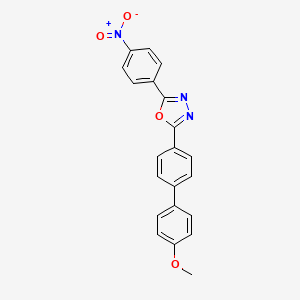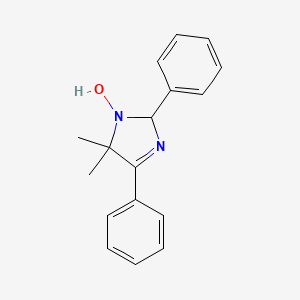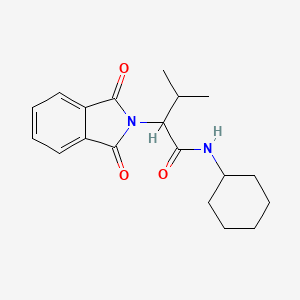
1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields. This compound is a pyrimidine derivative that has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with various cellular components. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to inhibit the activity of certain enzymes involved in the biosynthesis of important cellular components.
Biochemical and Physiological Effects:
1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been shown to have various biochemical and physiological effects. This compound has been shown to possess antioxidant properties, which can help protect cells from oxidative damage. It has also been shown to possess anti-inflammatory properties, which can help reduce inflammation in the body.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione. One direction is to further investigate its potential applications in cancer treatment. Another direction is to explore its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and its potential side effects.
Synthesemethoden
The synthesis of 1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione can be achieved through various methods. One such method involves reacting 3-thiophenecarboxaldehyde and 4,6-dimethyl-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid in the presence of a suitable catalyst.
Wissenschaftliche Forschungsanwendungen
1-(3,4-dimethylphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in scientific research. This compound has been shown to possess various biological activities, including antimicrobial, antifungal, and anticancer properties.
Eigenschaften
IUPAC Name |
(5E)-1-(3,4-dimethylphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-10-3-4-13(7-11(10)2)19-16(21)14(15(20)18-17(19)22)8-12-5-6-23-9-12/h3-9H,1-2H3,(H,18,20,22)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCVZIPHWDDWGM-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)N2C(=O)/C(=C/C3=CSC=C3)/C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-methylphenyl)amino]-1-[3-(trifluoromethyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B4934168.png)

![1-(2-methoxyphenyl)-3-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}-2,5-pyrrolidinedione](/img/structure/B4934179.png)

![8-[2-(2-bromophenoxy)ethoxy]quinoline](/img/structure/B4934206.png)

![2-[(3-cyclohexen-1-ylmethyl)(propyl)amino]ethanol](/img/structure/B4934223.png)
![2-({[3-(isopropoxycarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4934230.png)
![N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3-benzothiazole-5-carboxamide](/img/structure/B4934251.png)
![1-(3-butenoyl)-N-[3-(1H-indol-2-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4934256.png)

![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(3,4-dimethoxyphenyl)-N-methylethanamine](/img/structure/B4934271.png)
![4-[(4-chlorobenzyl)oxy]-N-(4-fluorophenyl)-3-methoxybenzamide](/img/structure/B4934275.png)
![6-methoxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B4934279.png)